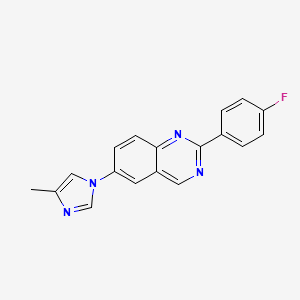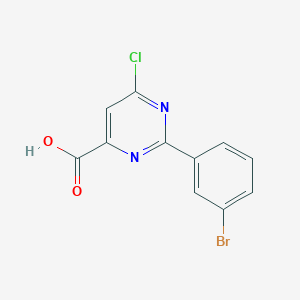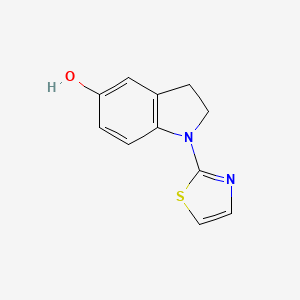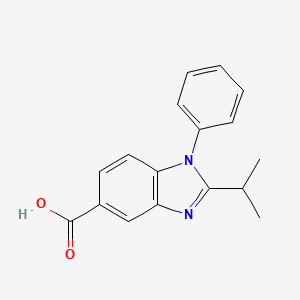
2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline is a heterocyclic compound that features a quinazoline core substituted with a fluorophenyl group and a methylimidazolyl group
Méthodes De Préparation
The synthesis of 2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with 2-chloro-6-(4-methylimidazol-1-yl)quinazoline under appropriate conditions. The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the quinazoline core.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium on carbon).
Applications De Recherche Scientifique
2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline include:
2-(4-Chlorophenyl)-6-(4-methylimidazol-1-yl)quinazoline: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
2-(4-Fluorophenyl)-6-(4-ethylimidazol-1-yl)quinazoline: This compound has an ethyl group instead of a methyl group on the imidazole ring, which may influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C18H13FN4 |
|---|---|
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline |
InChI |
InChI=1S/C18H13FN4/c1-12-10-23(11-21-12)16-6-7-17-14(8-16)9-20-18(22-17)13-2-4-15(19)5-3-13/h2-11H,1H3 |
Clé InChI |
WLEDGGNJRYMCBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C=N1)C2=CC3=CN=C(N=C3C=C2)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(3-aminopropyl)phenyl]benzenesulfonamide](/img/structure/B13872632.png)


![4-[2-(Benzenesulfonyl)phenyl]-3-bromobutan-2-one](/img/structure/B13872659.png)





![tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate](/img/structure/B13872688.png)
